

Spectroscopic Characterization of N-Propyl Hexylone Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *N-Propyl hexylone hydrochloride*

Cat. No.: *B3026201*

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Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, and MS) for **N-Propyl hexylone hydrochloride** is limited. The following guide is a comprehensive overview based on the compound's chemical structure, established principles of spectroscopy, and data from structurally related synthetic cathinones. The presented data tables are predictive and intended for guidance in the analysis of this compound.

Introduction

N-Propyl hexylone hydrochloride is a synthetic cathinone, a class of psychoactive substances that has seen a rise in forensic and research interest. Structurally, it is 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, hydrochloride. Accurate identification and characterization of such compounds are crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for **N-Propyl hexylone hydrochloride** and the experimental protocols for their acquisition.

Compound Information:

Parameter	Value
Formal Name	1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride[1][2]
CAS Number	27912-42-1[1][2]
Molecular Formula	C ₁₆ H ₂₃ NO ₃ • HCl[1][2]
Formula Weight	313.8 g/mol [1][2]
Physical State	Crystalline solid[1][2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **N-Propyl hexylone hydrochloride** based on its structure and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~ 7.5 - 7.8	m	2H	Aromatic protons (H-2', H-6')
~ 6.9 - 7.1	d	1H	Aromatic proton (H-5')
~ 6.1	s	2H	Methylenedioxy protons (-O-CH ₂ -O-)
~ 4.5 - 5.0	m	1H	Methine proton adjacent to carbonyl and amine
~ 2.8 - 3.2	m	2H	Methylene protons of propyl group adjacent to nitrogen
~ 1.4 - 1.8	m	4H	Methylene protons of hexyl and propyl groups
~ 1.2 - 1.4	m	4H	Methylene protons of hexyl group
~ 0.9	t	6H	Terminal methyl protons of hexyl and propyl groups

2.1.2. Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~ 195 - 205	Carbonyl carbon (C=O)
~ 148 - 155	Aromatic carbons attached to oxygen (C-3a', C-7a')
~ 125 - 135	Aromatic quaternary carbon (C-1')
~ 108 - 125	Aromatic CH carbons (C-2', C-5', C-6')
~ 102	Methylenedioxy carbon (-O-CH ₂ -O-)
~ 60 - 70	Methine carbon adjacent to carbonyl and amine
~ 45 - 55	Methylene carbon of propyl group adjacent to nitrogen
~ 20 - 40	Methylene carbons of hexyl and propyl groups
~ 14	Terminal methyl carbons of hexyl and propyl groups

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3000 - 3100	Medium	Aromatic C-H stretch
~ 2800 - 3000	Medium	Aliphatic C-H stretch
~ 2400 - 2700	Broad, Medium	Amine salt (R-NH ₂ ⁺ -R) stretch[3][4]
~ 1670 - 1700	Strong	Aryl ketone C=O stretch[3][4]
~ 1580 - 1610	Medium	Aromatic C=C stretch[3][4]
~ 1250	Strong	Asymmetric C-O-C stretch (methylenedioxy)[3][4]
~ 1040	Strong	Symmetric C-O-C stretch (methylenedioxy)
~ 930	Medium	O-CH ₂ -O bend

Mass Spectrometry (MS)

Predicted Mass Fragmentation Pattern (Electron Ionization - EI)

m/z	Interpretation
277	Molecular ion (M ⁺) of the free base
248	Loss of an ethyl group (-C ₂ H ₅)
220	Loss of a butyl group (-C ₄ H ₉)
163	Benzoyl fragment [C ₆ H ₅ (O ₂ CH ₂)CO] ⁺
135	Methylenedioxybenzene fragment
114	Iminium ion [CH(CCCC)NH(CCC)] ⁺
86	Iminium ion [CH ₂ =N ⁺ H(CH ₂ CH ₂ CH ₃)]

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **N-Propyl hexylone hydrochloride**, adapted from established methods for synthetic cathinones.

NMR Spectroscopy

3.1.1. Sample Preparation

- Weigh approximately 10-20 mg of **N-Propyl hexylone hydrochloride**.[\[5\]](#)
- Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[\[5\]](#)
- Transfer the solution to a 5 mm NMR tube.[\[5\]](#)

3.1.2. Instrumentation and Parameters

- Instrument: 300 MHz or higher NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse sequence: Standard 1D proton.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 s.
 - Acquisition time: 2-4 s.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled 1D carbon.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 s.

IR Spectroscopy (FTIR-ATR)

3.2.1. Sample Preparation

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.[6]
- Place a small amount of the crystalline **N-Propyl hexylone hydrochloride** powder directly onto the ATR crystal.[7]
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

3.2.2. Instrumentation and Parameters

- Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[6]

Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

- Prepare a stock solution of **N-Propyl hexylone hydrochloride** in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[8]
- If necessary, dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 $\mu\text{g/mL}$).

3.3.2. Instrumentation and Parameters

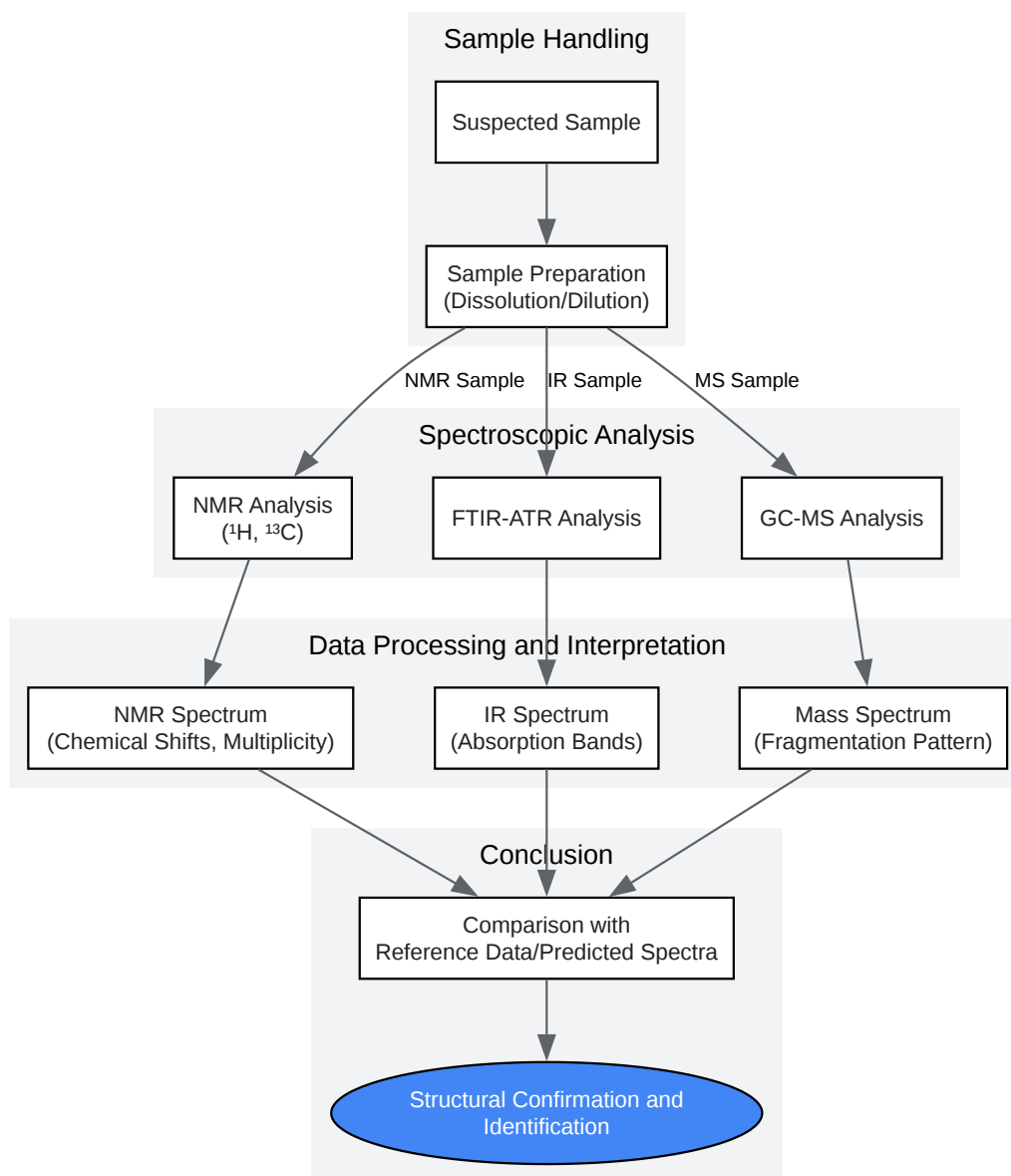
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Parameters:

- Column: A nonpolar or low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically used.[8]
- Injector Temperature: 250-280 °C.
- Oven Program: Start at a lower temperature (e.g., 90-100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.[8]
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: 40-550 m/z.[9]
 - Source Temperature: 230 °C.[9]
 - Quadrupole Temperature: 150 °C.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a suspected **N-Propyl hexylone hydrochloride** sample.

Workflow for Spectroscopic Analysis of N-Propyl Hexylone Hydrochloride

[Click to download full resolution via product page](#)Caption: Spectroscopic analysis workflow for **N-Propyl hexylone hydrochloride**.

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- To cite this document: BenchChem. [Spectroscopic Characterization of N-Propyl Hexylone Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026201#spectroscopic-data-of-n-propyl-hexylone-hydrochloride-nmr-ir-ms]

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